2-chloro-N-(2,5-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with an oxadiazole moiety, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazolo[3,4-d]pyrimidine core, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives of the oxadiazole and pyrazolo[3,4-d]pyrimidine rings, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating activity against various bacterial and viral strains.
Medicine: The compound has been investigated for its anticancer properties, particularly against renal cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and signal transduction pathways.
Pathways Involved: It modulates pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. It also affects the MAPK/ERK pathway, which is involved in cell differentiation and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and have been studied for their biological activities, including anticancer and antiviral properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring have shown antimicrobial and anti-inflammatory activities.
Uniqueness
6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combined structure, which imparts a broader range of biological activities compared to compounds containing only the pyrazolo[3,4-d]pyrimidine or oxadiazole moieties. This dual functionality enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C21H16N6O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O2S/c1-13-6-5-7-14(10-13)18-23-17(29-26-18)12-30-21-24-19-16(11-22-25-19)20(28)27(21)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,25) |
InChI Key |
YIIYZNSXMPZAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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